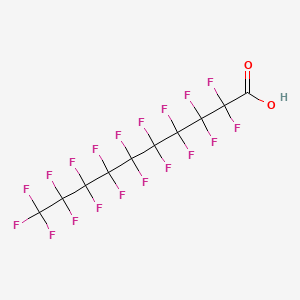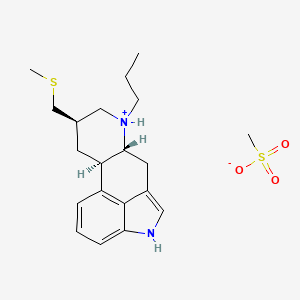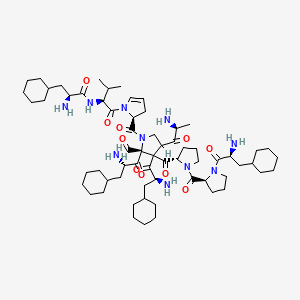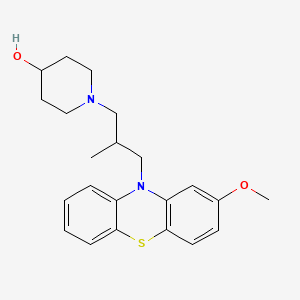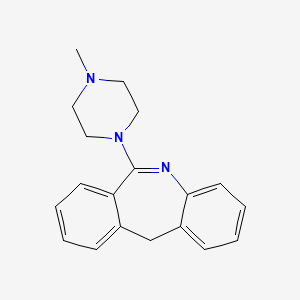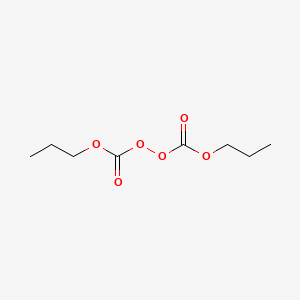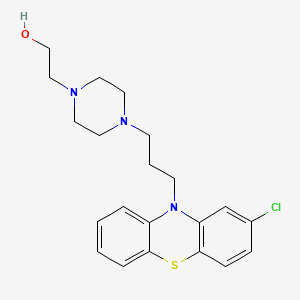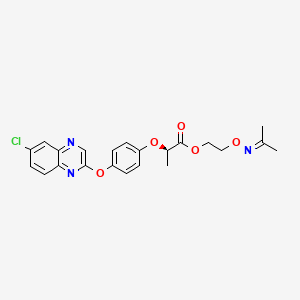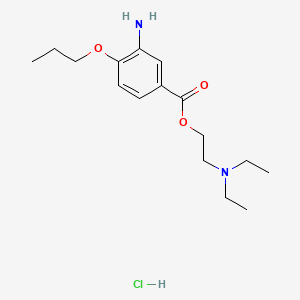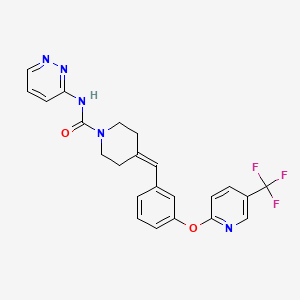
PF-04457845
Overview
Description
Mechanism of Action
Target of Action
PF-04457845 primarily targets the enzyme Fatty Acid Amide Hydrolase (FAAH) . FAAH is a key enzyme involved in the degradation of endocannabinoids, which are signaling lipids that play a crucial role in various physiological processes .
Mode of Action
This compound acts as a covalent inhibitor that carbamylates the active site serine nucleophile of FAAH . This modification inhibits the enzyme’s activity, leading to an increase in the concentration of endocannabinoids .
Biochemical Pathways
The inhibition of FAAH by this compound affects the endocannabinoid system , a complex cell-signaling system involved in regulating a range of functions and processes, including sleep, mood, appetite, memory, and pain .
Pharmacokinetics
This compound is rapidly absorbed with a median tmax of 0.5-1.2 hours . Its exposure increases supraproportionally to dose from 0.1 to 10 mg and proportionally between 10 and 40 mg single doses . The pharmacokinetics appear dose-proportional following 14 days of once-daily dosing between 0.5 and 8 mg .
Result of Action
The inhibition of FAAH by this compound leads to an increase in the levels of endocannabinoids, which can have various effects, including analgesic and anti-inflammatory effects . In animal studies, this compound has shown efficacy comparable to naproxen, a common nonsteroidal anti-inflammatory drug .
Biochemical Analysis
Biochemical Properties
PF-04457845 plays a significant role in biochemical reactions as it inhibits FAAH, the principal enzyme involved in the degradation of the endocannabinoid anandamide . It is a covalent inhibitor that carbamylates FAAH’s serine nucleophile . This interaction with FAAH leads to an increase in the concentration of endocannabinoids, signaling lipids that play a crucial role in various physiological processes .
Cellular Effects
The effects of this compound on cells are primarily due to its ability to inhibit FAAH and thereby increase the levels of endocannabinoids. This can influence various cellular processes, including cell signaling pathways and gene expression . For instance, in the context of cannabis withdrawal and dependence, treatment with this compound was associated with reduced symptoms of cannabis withdrawal .
Molecular Mechanism
This compound exerts its effects at the molecular level through a covalent, irreversible mechanism involving carbamylation of the active-site serine nucleophile of FAAH . This results in the inhibition of FAAH, leading to an increase in the levels of endocannabinoids .
Temporal Effects in Laboratory Settings
This compound has shown a long duration of action. A single oral administration at 1 mg/kg showed in vivo efficacy for 24 hours, with a near-complete inhibition of FAAH activity and maximal sustained elevation of anandamide in the brain .
Dosage Effects in Animal Models
In animal models, this compound has demonstrated potent antinociceptive effects in both inflammatory and non-inflammatory pain models, with a minimum effective dose of 0.1 mg/kg . The effects of this compound vary with different dosages, and it has been well-tolerated following single and multiple dosing to healthy volunteers .
Metabolic Pathways
This compound is involved in the endocannabinoid signaling pathway, where it inhibits the enzyme FAAH. This enzyme is responsible for the degradation of the endocannabinoid anandamide . By inhibiting FAAH, this compound increases the levels of anandamide, thereby potentiating endocannabinoid signaling .
Subcellular Localization
The subcellular localization of this compound is not explicitly reported in the literature. As a FAAH inhibitor, it is expected to localize in the same regions as the FAAH enzyme, which is an integral membrane protein .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PF-04457845 involves multiple steps, starting with the preparation of the core pyridazinyl and piperidine structures. The key steps include:
Formation of the pyridazinyl core: This involves the reaction of appropriate starting materials under specific conditions to form the pyridazinyl ring.
Attachment of the trifluoromethyl group:
Coupling reactions: The pyridazinyl and piperidine structures are coupled using reagents such as palladium catalysts to form the final compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Reaction temperature and pressure: These parameters are carefully controlled to maximize yield.
Purification methods: Techniques such as crystallization and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
PF-04457845 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others
Common Reagents and Conditions
Oxidizing agents: Reagents such as hydrogen peroxide or potassium permanganate are used for oxidation reactions.
Reducing agents: Sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.
Catalysts: Palladium or platinum catalysts are used in coupling and substitution reactions
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .
Scientific Research Applications
PF-04457845 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of FAAH and its effects on endocannabinoid signaling.
Biology: Investigated for its role in modulating physiological processes such as pain, mood, and appetite.
Medicine: Explored as a potential therapeutic agent for conditions such as pain, inflammation, and post-traumatic stress disorder (PTSD).
Industry: Utilized in the development of new pharmaceuticals targeting the endocannabinoid system .
Comparison with Similar Compounds
PF-04457845 is unique in its high potency and selectivity for FAAH compared to other similar compounds. Some similar compounds include:
URB-597: Another FAAH inhibitor, but with different potency and selectivity profiles.
LY-2183240: A less selective FAAH inhibitor with broader activity on other enzymes.
BIA 10-2474: A compound with similar inhibitory effects on FAAH but associated with severe adverse effects in clinical trials
This compound stands out due to its exceptional selectivity and in vivo efficacy, making it a promising candidate for further development and research .
Properties
IUPAC Name |
N-pyridazin-3-yl-4-[[3-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]piperidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N5O2/c24-23(25,26)18-6-7-21(27-15-18)33-19-4-1-3-17(14-19)13-16-8-11-31(12-9-16)22(32)29-20-5-2-10-28-30-20/h1-7,10,13-15H,8-9,11-12H2,(H,29,30,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BATCTBJIJJEPHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=CC2=CC(=CC=C2)OC3=NC=C(C=C3)C(F)(F)F)C(=O)NC4=NN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00144539 | |
| Record name | PF-04457845 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00144539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020315-31-4 | |
| Record name | PF 04457845 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1020315-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PF-04457845 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1020315314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-04457845 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12012 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PF-04457845 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00144539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PF-04457845 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4C81M8YYW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

